4-Chloro-3-fluoro-3'-iodobenzophenone
Overview
Description
4-Chloro-3-fluoro-3’-iodobenzophenone is a chemical compound with the molecular formula C13H7ClFIO and a molecular weight of 360.55 g/mol It is characterized by the presence of chloro, fluoro, and iodo substituents on the benzophenone structure, making it a polyhalogenated aromatic ketone
Preparation Methods
The synthesis of 4-Chloro-3-fluoro-3’-iodobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the halogenation of benzophenone derivatives. The reaction conditions often require the use of halogenating agents such as iodine, chlorine, and fluorine sources under controlled temperatures and solvents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-3-fluoro-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted by other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The ketone group can be oxidized or reduced to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-3-fluoro-3’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-3’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and iodo substituents can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-fluoro-3’-iodobenzophenone include other polyhalogenated benzophenones, such as:
3-Chloro-4-fluoroiodobenzene: A related compound with similar halogen substituents.
4-Chloro-3-fluoro-4’-iodobenzophenone: Another benzophenone derivative with a different substitution pattern.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(3-iodophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOWXRGPHMLUHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224758 | |
Record name | Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-68-9 | |
Record name | Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-chloro-3-fluorophenyl)(3-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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